

lcg-tco structure and chemical properties

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An In-depth Technical Guide to ICG-TCO: Structure, Properties, and Bioorthogonal Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Indocyanine Green-trans-cyclooctene (ICG-TCO), a near-infrared (NIR) fluorescent probe designed for bioorthogonal chemistry. It details the structure, chemical properties, synthesis, and characterization of ICG-TCO, with a focus on its application in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazines. This powerful tool enables precise and rapid labeling of biomolecules in complex biological systems, with significant implications for in vivo imaging, targeted drug delivery, and diagnostics.

Structure and Chemical Properties

ICG-TCO is a conjugate molecule that combines the clinically approved NIR fluorophore, Indocyanine Green (ICG), with a strained trans-cyclooctene (TCO) moiety.[1] The ICG component provides the fluorescent properties for imaging, while the TCO group serves as a highly reactive dienophile for bioorthogonal "click" reactions with tetrazine partners.[1]

The chemical structure consists of the tricarbocyanine core of ICG linked, typically via a stable amide bond formed from an amine-reactive ICG derivative and an amino-functionalized TCO, to the strained eight-membered ring of trans-cyclooctene.

Table 1: Summary of Chemical and Physical Properties of ICG-TCO



Property	Value	Reference(s)
Molecular Formula	C56H68N4O6S	[2]
Molecular Weight	925.23 g/mol	[2]
Appearance	Dark solid powder	[1]
Solubility	Soluble in DMSO, DMF, methanol, and chloroform; poorly soluble in water	
Excitation Maximum (λex)	~788 nm	-
Emission Maximum (λem)	~815 nm	_
Molar Extinction Coefficient (ε)	~230,000 L·mol ⁻¹ ·cm ⁻¹	_
Storage Conditions	-20°C, protected from light and moisture	_

Synthesis and Characterization

The synthesis of **ICG-TCO** typically involves the reaction of an amine-reactive derivative of ICG, such as ICG-sulfo-OSu (N-hydroxysuccinimide ester), with an amine-functionalized TCO derivative. The NHS ester reacts efficiently with the primary amine on the TCO molecule under mild alkaline conditions to form a stable amide linkage.

Detailed Synthesis Protocol: ICG-TCO Conjugation

This protocol describes the synthesis of **ICG-TCO** from ICG-NHS ester and a TCO-amine derivative.

Materials:

- ICG-NHS Ester (amine-reactive ICG)
- TCO-amine (e.g., TCO-PEG-amine)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)



- Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

- Reagent Preparation:
 - Immediately before use, dissolve ICG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
 - Dissolve the TCO-amine derivative in the reaction buffer to a concentration of 10 mM.
- Conjugation Reaction:
 - In a microcentrifuge tube, add 1.0 molar equivalent of the TCO-amine solution.
 - Slowly add 1.2 molar equivalents of the ICG-NHS ester solution to the TCO-amine solution while gently vortexing.
 - Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to maintain an alkaline pH.
 - Incubate the reaction for 2-4 hours at room temperature, protected from light.

Purification:

- Purify the ICG-TCO conjugate from unreacted starting materials and byproducts by RP-HPLC. Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
- Monitor the elution profile using a UV-Vis detector at the absorbance maximum of ICG (~780 nm).
- Collect the fractions corresponding to the ICG-TCO product peak.



• Lyophilize the collected fractions to obtain the purified **ICG-TCO** as a dark solid.

Characterization Protocols

Purpose: To assess the purity of the **ICG-TCO** conjugate.

Method:

- System: HPLC with a UV-Vis or fluorescence detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV-Vis absorbance at ~780 nm.
- Expected Outcome: A major peak corresponding to the ICG-TCO conjugate, with a different retention time from the starting materials (ICG-NHS and TCO-amine). Purity is determined by the relative area of the product peak.

Purpose: To confirm the molecular weight of the **ICG-TCO** conjugate.

Method:

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser
 Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.
- Sample Preparation: Dissolve the purified ICG-TCO in a suitable solvent (e.g., methanol or acetonitrile/water).
- Analysis: Acquire the mass spectrum in positive ion mode.



• Expected Outcome: A prominent ion peak corresponding to the calculated molecular weight of the ICG-TCO conjugate (e.g., [M+H]⁺ at m/z 926.23 for C₅₆H₆₈N₄O₆S).

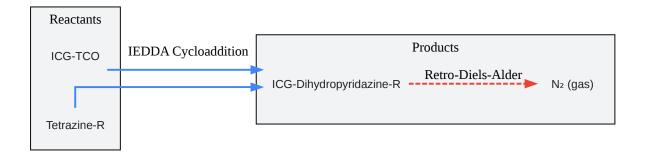
Purpose: To confirm the covalent linkage of the ICG and TCO moieties.

Method:

- Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.
- Analysis: Acquire the ¹H NMR spectrum.
- Expected Outcome: The spectrum should display characteristic peaks for both the ICG and TCO structures. For example, aromatic protons from the indole rings of ICG and olefinic protons from the trans-cyclooctene ring should be observable. The presence of both sets of signals confirms the successful conjugation.

Bioorthogonal Reactivity: The TCO-Tetrazine Ligation

The TCO moiety of **ICG-TCO** reacts with a 1,2,4,5-tetrazine via an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition. This reaction is exceptionally fast and bioorthogonal, proceeding rapidly under physiological conditions without the need for a catalyst. The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly eliminates dinitrogen gas (N₂) to form a stable dihydropyridazine product.



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Mechanism of the ICG-TCO and Tetrazine Ligation.

The kinetics of the TCO-tetrazine ligation are among the fastest of all bioorthogonal reactions, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹. The reaction rate is influenced by the electronic properties of both the TCO and the tetrazine, with electron-withdrawing groups on the tetrazine generally increasing the reaction speed.

Table 2: Representative Second-Order Rate Constants (k2) for TCO-Tetrazine Reactions

TCO Derivative	Tetrazine Derivative	Solvent	k ₂ (M ⁻¹ S ⁻¹)	Reference(s)
trans- cyclooctene	3,6-di-(2-pyridyl)- s-tetrazine	Methanol/Water	~2,000	
TCO (general)	Methyl- substituted tetrazine	Aqueous Media	~1,000	_
TCO (general)	Hydrogen- substituted tetrazine	Aqueous Media	up to 30,000	_
sTCO (strained TCO)	3,6-dipyridyl-s- tetrazine	Aqueous Media	~3.3 x 10 ⁶	_

Note: These are representative values. The specific rate constant for **ICG-TCO** will depend on the exact linker and tetrazine partner used.

Experimental Protocols Protocol for Determination of Fluorescence Quantum Yield (Φ)

This protocol describes the relative method for determining the fluorescence quantum yield of **ICG-TCO** using a known standard.

Materials:



• ICG-TCO

- Reference standard with a known quantum yield in the same solvent (e.g., ICG in DMSO, Φ = 0.13)
- Spectrofluorometer with an integrating sphere
- UV-Vis spectrophotometer
- Cuvettes (1 cm path length)
- Solvent (e.g., DMSO)

Procedure:

- Sample Preparation:
 - Prepare a series of dilute solutions of both the ICG-TCO and the reference standard in the chosen solvent.
 - The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
- Absorbance Measurement:
 - Measure the absorbance spectra of all prepared solutions using the UV-Vis spectrophotometer.
 - Record the absorbance at the excitation wavelength to be used for fluorescence measurements.
- Fluorescence Measurement:
 - Using the spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength for both the sample and the standard.
 - Integrate the area under the emission curve for each spectrum.



- · Quantum Yield Calculation:
 - Calculate the quantum yield of **ICG-TCO** (Φ_x) using the following equation: $\Phi_x = \Phi_s * (I_x / I_s) * (A_s / A_x) * (n_x^2 / n_s^2)$ Where:
 - Φ is the quantum yield
 - I is the integrated fluorescence intensity
 - A is the absorbance at the excitation wavelength
 - n is the refractive index of the solvent
 - Subscripts 'x' and 's' refer to the sample (ICG-TCO) and the standard, respectively.

Protocol for Pre-targeted Cell Labeling

This protocol outlines a two-step pre-targeting strategy for labeling cells that express a specific surface antigen.

Materials:

- Cells expressing the target antigen
- Antibody-TCO conjugate (an antibody specific to the target antigen, conjugated with TCO)
- ICG-Tetrazine (or another tetrazine-functionalized fluorescent probe)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- Fluorescence microscope or flow cytometer

Procedure:

- Pre-targeting Step:
 - Culture the target cells to an appropriate confluency.



- Incubate the cells with the Antibody-TCO conjugate in cell culture medium for 1-2 hours at 37°C to allow for antibody binding to the cell surface antigen.
- Wash the cells three times with cold PBS to remove any unbound Antibody-TCO conjugate.

Labeling Step:

- Incubate the pre-targeted cells with ICG-Tetrazine (or the chosen tetrazine probe) in cell culture medium for 15-30 minutes at 37°C.
- The tetrazine will rapidly react with the TCO on the cell-bound antibodies.
- Wash the cells three times with cold PBS to remove any unreacted tetrazine probe.
- Imaging:
 - Image the labeled cells using a fluorescence microscope with appropriate filters for ICG (e.g., Ex: ~780 nm, Em: ~810 nm).
 - Alternatively, analyze the labeled cell population by flow cytometry.

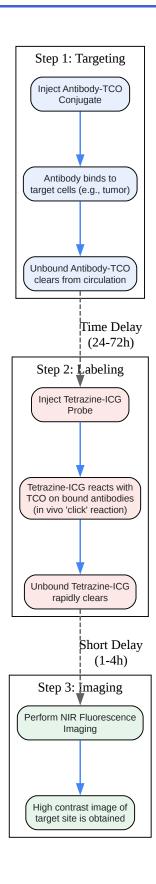
Applications and Visualizations

The rapid and specific nature of the TCO-tetrazine ligation makes **ICG-TCO** a valuable tool for various applications, particularly in pre-targeted imaging and therapy.

Pre-targeting Experimental Workflow

The pre-targeting approach separates the targeting and imaging/therapy steps, which can improve target-to-background ratios and reduce off-target toxicity, especially when using targeting vectors with long circulation times, like antibodies.





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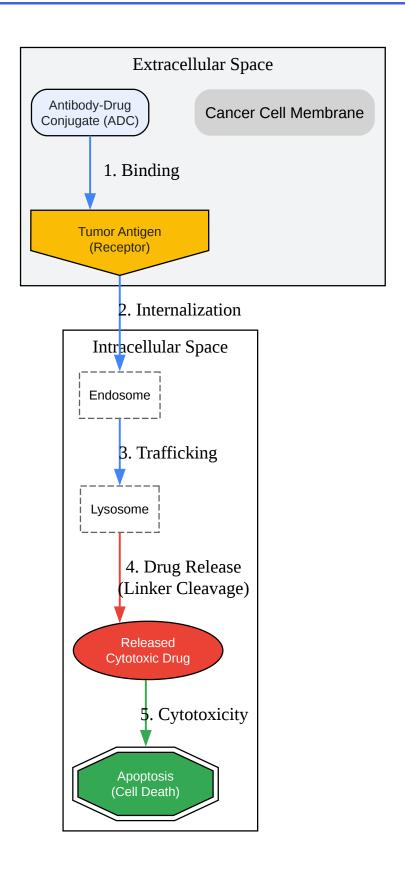
Experimental workflow for a pre-targeting in vivo imaging strategy.



Representative Application: Antibody-Drug Conjugate (ADC) Delivery

While not a signaling pathway in the classical sense, a key application for this technology is in the targeted delivery of therapeutics. An antibody can be conjugated to TCO, and a potent drug can be linked to a tetrazine. Following the pre-targeting workflow, the drug is specifically delivered to the target cells. The diagram below illustrates the general mechanism of an ADC, a concept highly relevant to the application of **ICG-TCO** technology for theranostics.





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Mechanism of action for an Antibody-Drug Conjugate (ADC).



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